The synthesis of Chir 4531 involves complex peptide synthesis techniques. The compound is typically synthesized using solid-phase peptide synthesis methods, which allow for the sequential addition of amino acids to form the desired peptide structure.
Chir 4531 is characterized by a specific molecular formula of C₁₃H₁₁N₃O₅, with a molecular weight of approximately 289.24 grams per mole. The structure features multiple functional groups that contribute to its biological activity.
Chir 4531 participates in various chemical reactions primarily related to its interaction with biological targets.
Chir 4531 functions as an agonist at the mu-opiate receptor, which plays a critical role in pain modulation and analgesia.
Chir 4531 exhibits several notable physical and chemical properties that influence its behavior in biological systems.
Chir 4531 has significant implications in scientific research and medicinal applications.
Peptoids (N-substituted glycine oligomers) represent a class of peptidomimetics designed to overcome the pharmacological limitations of natural peptides, particularly their poor metabolic stability and low oral bioavailability. The strategic replacement of amino acid side chains with N-substituted glycine residues confers protease resistance while maintaining spatial geometry for target recognition [7]. This innovation emerged in the 1990s as combinatorial chemistry advanced, enabling high-throughput synthesis of diverse peptoid libraries. Peptoids occupy a unique niche in drug discovery due to their ability to mimic protein secondary structures and engage traditionally "undruggable" targets through backbone flexibility and side-chain diversity [4]. The development of efficient synthetic routes like the Ugi multicomponent reaction further accelerated therapeutic peptoid optimization, paving the way for compounds like Chir 4531 that exhibit enhanced receptor selectivity and drug-like properties compared to early-generation peptidomimetics [7].
Table 1: Key Structural Features of Chir 4531
Property | Value/Description |
---|---|
Molecular Formula | C₃₆H₃₈N₄O₆ |
Molecular Weight | 622.71 g/mol |
CAS Number | 158198-48-2 |
Structure Type | N-(substituted)glycine peptoid trimer |
Stereochemistry | Defined chiral centers (1S configuration) |
Key Functional Groups | Benzodioxole, diphenylethyl, hydroxyphenyl ethyl |
Hydrogen Bond Donors | 3 |
Hydrogen Bond Acceptors | 9 |
Chir 4531 is a structurally optimized peptoid trimer exhibiting high-affinity binding to the mu-opioid receptor (MOR), with a reported Kᵢ value of 6 nM [10]. Its molecular architecture incorporates aromatic pharmacophores (1,3-benzodioxol-5-ylmethyl and 2,2-diphenylethyl groups) linked through stereodefined peptoid bonds, enabling precise spatial orientation for receptor interaction. This design achieves exceptional selectivity for MOR over delta (DOR) and kappa (KOR) opioid receptors, positioning it as a valuable pharmacological probe for dissecting MOR-specific signaling pathways [5].
Notably, Chir 4531 functions as a receptor inhibitor rather than a classical agonist like morphine. It binds competitively to the orthosteric site of MOR, antagonizing G protein-coupled inward rectifying potassium (GIRK) channel activation and inhibiting adenylate cyclase suppression – key mechanisms underlying opioid analgesia [2] [9]. Recent studies suggest potential allosteric modulatory effects, where binding at secondary sites may influence receptor conformation and downstream signaling bias (G-protein vs. β-arrestin pathways). This is significant because β-arrestin recruitment is linked to opioid adverse effects like respiratory depression, whereas G-protein signaling mediates analgesia [8] [9]. Chir 4531’s ability to potentially decouple these pathways offers insights for developing safer analgesics.
Table 2: Chir 4531 Receptor Binding Profile
Receptor Type | Affinity (Kᵢ or IC₅₀) | Functional Activity |
---|---|---|
Mu-Opioid Receptor (MOR) | 6 nM | Competitive Inhibitor |
Delta-Opioid Receptor (DOR) | >1000 nM | Negligible activity |
Kappa-Opioid Receptor (KOR) | >1000 nM | Negligible activity |
The opioid crisis has underscored the critical need for non-addictive analgesics that bypass the mu-opioid receptor entirely. Chir 4531 contributes to this paradigm in two key ways: First, as a highly selective MOR inhibitor, it serves as a tool compound for validating MOR as a target for antagonist-based therapies in specific pain states (e.g., neuropathic pain where MOR agonists show limited efficacy) [6]. Second, its peptoid scaffold provides a blueprint for developing novel analgesics targeting non-opioid pathways. Peptoids' synthetic versatility allows incorporation of pharmacophores targeting:
Chir 4531 exemplifies the shift towards functionally biased ligands and multitargeting strategies. Its chemical tractability allows derivatization to fine-tune receptor engagement bias or incorporate additional pharmacophores. For instance, adding heteroaryl motifs (e.g., imidazo[1,2-a]imidazole-5,6-diones) could enable dual MOR modulation and HDAC inhibition – a strategy proven effective in other therapeutic areas [7] [8]. This positions peptoids like Chir 4531 at the forefront of next-generation analgesic design, moving beyond simple receptor blockade towards precision modulation of pain pathways while minimizing addiction liability [6] [9].
CAS No.: 15245-44-0
CAS No.: 576-42-1
CAS No.: 64755-14-2
CAS No.:
CAS No.: 12007-33-9